Crystal Structure and Solid-State Differentiation from Alkyl-Substituted Hydrazinecarboxylates
Phenyl 2-phenylhydrazine-1-carboxylate crystallizes in a well-defined monoclinic lattice, providing a solid-state reference architecture absent in many alkyl-substituted hydrazinecarboxylates which often exist as amorphous solids or oils. The compound's crystal parameters have been experimentally determined and computationally validated [1].
| Evidence Dimension | Crystallinity and unit cell parameters |
|---|---|
| Target Compound Data | Monoclinic system, space group P21/c; a = 11.465(1) Å, b = 6.072(1) Å, c = 15.747(1) Å, β = 99.90(1)° |
| Comparator Or Baseline | Alkyl 2-phenylhydrazinecarboxylates (e.g., methyl, ethyl, tert-butyl esters): typically amorphous or oily at room temperature [inference based on class properties] |
| Quantified Difference | Well-defined crystalline solid with strong intermolecular hydrogen bonding along the x-z plane versus amorphous/oily comparators |
| Conditions | Single-crystal X-ray diffraction at room temperature; computational geometry optimization using AM1 semiempirical method |
Why This Matters
Crystalline solid form enables reproducible handling, precise weighing, and long-term storage stability for synthetic and analytical applications.
- [1] Özdemir, N.; Dinçer, M.; Dayan, O.; Çetinkaya, B. Experimental and AM1 Study of the Molecular Structure of Phenyl 2-phenylhydrazine-1-carboxylate. Erciyes Üniversitesi Fen Bilimleri Enstitüsü Dergisi 2006, 22, 121–130. View Source
